2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl
Brand Name: Vulcanchem
CAS No.: 153341-04-9
VCID: VC21091805
InChI: InChI=1S/C14H6N4O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)16(25)26)12-9(17(27)28)3-6(15(23)24)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)
SMILES: C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C14H6N4O12
Molecular Weight: 422.22 g/mol

2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl

CAS No.: 153341-04-9

Cat. No.: VC21091805

Molecular Formula: C14H6N4O12

Molecular Weight: 422.22 g/mol

* For research use only. Not for human or veterinary use.

2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl - 153341-04-9

Specification

CAS No. 153341-04-9
Molecular Formula C14H6N4O12
Molecular Weight 422.22 g/mol
IUPAC Name 5-nitro-4-(2,4,6-trinitrophenyl)benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C14H6N4O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)16(25)26)12-9(17(27)28)3-6(15(23)24)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)
Standard InChI Key UZMXCLUPZRUZJH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator